1-(2-Chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a synthetic compound that acts as a human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] hDHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, making it a target for treating autoimmune diseases. This compound is a promising candidate for treating inflammatory bowel disease (IBD) due to its potent hDHODH inhibitory activity. []
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is described in a study focusing on optimizing hDHODH inhibitors. [] While the specific synthesis steps are not detailed in the available literature, the study mentions that this compound was derived through structural optimization of an initial hit compound, BAY 41-2272, which possesses a 1H-pyrazolo[3,4-b]pyridine scaffold. []
1-(2-Chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine functions as an inhibitor of human dihydroorotate dehydrogenase (hDHODH). [] By inhibiting this enzyme, the compound disrupts the de novo synthesis of pyrimidine nucleotides. This inhibition mechanism is particularly relevant in the context of autoimmune diseases like inflammatory bowel disease (IBD), where hDHODH activity plays a role. []
1-(2-Chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine shows promise in the treatment of inflammatory bowel disease (IBD). [] In preclinical studies, it demonstrated potent inhibitory activity against hDHODH (IC50 = 173.4 nM) and exhibited acceptable pharmacokinetic characteristics. The compound effectively alleviated the severity of dextran sulfate sodium-induced acute ulcerative colitis in a dose-dependent manner. Importantly, its therapeutic effects surpassed those of the hDHODH inhibitor vidofludimus and the Janus kinase (JAK) inhibitor tofacitinib. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: